![molecular formula C17H15N3O4 B5593050 N-[4-(cyanomethyl)phenyl]-2-(3-methyl-4-nitrophenoxy)acetamide](/img/structure/B5593050.png)
N-[4-(cyanomethyl)phenyl]-2-(3-methyl-4-nitrophenoxy)acetamide
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Description
Synthesis Analysis
The synthesis of related compounds typically involves multi-step reactions, starting with base compounds through processes like alkylation, nitration, and the use of catalysts to achieve specific functional groups or molecular structures. For example, the synthesis of N-[4-(4-Bromobutoxy)-2-nitrophenyl]acetamide demonstrated a two-step process involving alkylation followed by nitration, achieving high yields under optimized conditions (Zhang Da-yang, 2004).
Molecular Structure Analysis
The analysis of molecular structures often involves spectroscopic methods, including IR, NMR, and mass spectrometry. These techniques help confirm the structure of synthesized compounds, as seen in studies where novel compounds' structures were identified after synthesis (Yang Man-li, 2008).
Chemical Reactions and Properties
Chemical reactions and properties are influenced by the functional groups present within the compound. For instance, the presence of nitro and acetamido groups can lead to interactions affecting the chemical shifts in NMR spectroscopy, highlighting the compound's reactive nature and potential for further chemical transformations (M. Gemborys, G. Gribble, G. Mudge, 1978).
Physical Properties Analysis
Physical properties such as solubility, melting point, and crystalline structure are critical for understanding a compound's behavior under different conditions. Crystallographic studies provide insights into the arrangement of molecules in solid form, offering clues about intermolecular interactions and stability (S. Dou, H. Fuess, A. Weiss, B. Gowda, V. G. Krishnan, 1997).
Chemical Properties Analysis
Chemical properties include reactivity with other substances, pH dependence, and the potential for undergoing specific types of chemical reactions. For example, the catalytic hydrogenation process highlights the transformation capabilities of nitro groups into amino groups, showcasing the compound's reactivity and utility in synthesizing derivatives (Zhang Qun-feng, 2008).
Future Directions
properties
IUPAC Name |
N-[4-(cyanomethyl)phenyl]-2-(3-methyl-4-nitrophenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O4/c1-12-10-15(6-7-16(12)20(22)23)24-11-17(21)19-14-4-2-13(3-5-14)8-9-18/h2-7,10H,8,11H2,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJYVUJUKJIDKCX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(=O)NC2=CC=C(C=C2)CC#N)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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